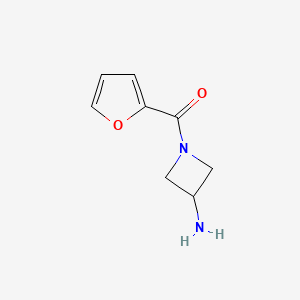

1-(Furan-2-carbonyl)azetidin-3-amine

Description

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-4-10(5-6)8(11)7-2-1-3-12-7/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBAEMQXTNKPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-3-amine Core

The azetidine-3-amine scaffold is a key intermediate in the preparation of 1-(Furan-2-carbonyl)azetidin-3-amine. Several methods exist for synthesizing azetidine-3-carboxylic acid derivatives, which can be further transformed into azetidin-3-amine.

Improved Azetidine-3-carboxylic Acid Synthesis

A patented process (WO2004035538A1) describes an improved method avoiding highly toxic reagents such as cyanide and epichlorohydrin, which were common in older methods. This process involves:- Triflation of diethylbis(hydroxymethyl)malonate.

- Intramolecular cyclization using an amine to form the azetidine ring.

- Decarboxylation to yield mono-acid azetidine derivatives.

- Hydrogenation to convert azetidine-3-carboxylic acid to azetidin-3-amine.

This method is operationally simpler, uses readily available reagents, and is suitable for large-scale synthesis with high yields (~86% reported in toluene layer extraction). Compatible solvents include methanol, ethanol, acetonitrile, and methylene chloride. Reducing agents such as sodium borohydride or sodium triacetoxyborohydride are used for hydrogenation steps.

Ring Formation and Functional Group Manipulation

Alternative methods involve masking carboxylates as esters or other groups, followed by transformation to acids and subsequent ring closure. Use of dialkyl azodicarboxylates and triphenylphosphine in solvents like THF or toluene can facilitate formation of azetidine derivatives. Strong bases (e.g., sodium hydride) in THF or 1,2-dimethoxyethane can also be employed for nucleophilic substitutions leading to azetidine ring formation.

Introduction of the Furan-2-carbonyl Group

The furan-2-carbonyl moiety is introduced by acylation of the azetidin-3-amine nitrogen with furan-2-carboxylic acid derivatives or activated furan-2-carbonyl reagents.

Furfural as a Starting Material

Furfural (furan-2-carbaldehyde) serves as a primary precursor for the furan-2-carbonyl group. It undergoes various reactions including oxidation to furan-2-carboxylic acid, or conversion to acid chlorides suitable for acylation.Acylation Reaction Conditions

Acylation of azetidin-3-amine with furan-2-carbonyl chloride or activated esters typically proceeds in the presence of a base such as triethylamine or sodium carbonate in solvents like methanol, ethanol, or acetonitrile. Reaction temperatures are generally ambient to slightly elevated, monitored by TLC for completion.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Triflation and cyclization | Diethylbis(hydroxymethyl)malonate, triflic anhydride, amine, THF | Formation of azetidine ring |

| 2 | Decarboxylation | Heating under controlled conditions | Mono-acid azetidine derivative |

| 3 | Hydrogenation | Sodium borohydride or sodium triacetoxyborohydride, MeOH or EtOH | Conversion to azetidin-3-amine |

| 4 | Acylation | Furan-2-carbonyl chloride, triethylamine, acetonitrile | 1-(Furan-2-carbonyl)azetidin-3-amine |

Additional Research Findings and Characterization

Reaction Monitoring and Purification

TLC using ethyl acetate: petroleum ether (2:1) as solvent system is commonly used to monitor reaction progress. Final products are purified by recrystallization from ethanol or ether.Physical Properties and Yields

Yields for related furan-containing heterocycles range from 60% to 90%, with melting points often above 150°C, indicating high purity and crystallinity.Spectroscopic Characterization

Characterization includes:- FT-IR spectroscopy to confirm functional groups.

- NMR (1H and 13C) spectroscopy to verify ring formation and substitution patterns.

- Mass spectrometry for molecular weight confirmation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Diethylbis(hydroxymethyl)malonate, amines, furfural |

| Key Reagents | Triflic anhydride, sodium borohydride, furan-2-carbonyl chloride |

| Solvents | THF, methanol, ethanol, acetonitrile, dioxane |

| Bases | Triethylamine, sodium carbonate, potassium carbonate |

| Reaction Times | Cyclization: 3-5 hours; Acylation: 1-2 hours |

| Temperatures | Room temperature to reflux (depending on step) |

| Yields | 65-90% (varies with step and purification) |

| Monitoring Techniques | TLC, GC, NMR, IR |

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)azetidin-3-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted amines and amides.

Scientific Research Applications

1-(Furan-2-carbonyl)azetidin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in material synthesis, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)azetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the azetidine ring significantly impacts molecular weight, solubility, and reactivity. Key analogs include:

Notes:

- This contrasts with the trifluoromethylphenyl group in , which adds steric bulk and hydrophobicity, likely improving membrane permeability.

- The isopropyl substituent in demonstrates how alkyl groups increase solubility in organic media, whereas the parent azetidin-3-amine’s small size and polarity limit its applications without derivatization .

Q & A

Q. What are the key synthetic pathways for 1-(Furan-2-carbonyl)azetidin-3-amine, and how do reaction conditions influence yield?

The synthesis of azetidine derivatives typically involves multi-step reactions. For 1-(Furan-2-carbonyl)azetidin-3-amine, a plausible route includes:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under acidic or basic conditions .

- Step 2 : Introduction of the furan-2-carbonyl group through a nucleophilic acyl substitution or coupling reaction (e.g., using furan-2-carbonyl chloride and a base like triethylamine) .

Critical parameters include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade heat-sensitive intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts may facilitate coupling reactions, though their use requires inert atmospheres .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ 3.0–4.0 ppm for ring protons) and furan carbonyl (δ 160–170 ppm for C=O) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 194.08 for C₉H₁₀N₂O₂) .

Q. Which biological targets are associated with structurally similar azetidine derivatives?

Azetidine analogs exhibit activity against:

- Enzymes : Kinases and proteases via hydrogen bonding with the amine group .

- GPCRs : Modulation of neurotransmitter receptors (e.g., serotonin, dopamine) due to the azetidine ring's conformational rigidity .

- Antimicrobial Targets : Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar azetidine derivatives be resolved?

Contradictions often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the furan ring may enhance binding to hydrophobic enzyme pockets, while electron-donating groups reduce affinity .

- Stereochemistry : Enantiomeric purity impacts target selectivity; chiral HPLC or X-ray crystallography should be used to confirm stereochemistry .

- Assay Conditions : Variances in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) can alter IC₅₀ values. Standardize protocols across studies .

Q. What strategies optimize the reaction yield of 1-(Furan-2-carbonyl)azetidin-3-amine in scaled-up synthesis?

- Continuous Flow Reactors : Improve mixing and heat transfer for azetidine ring formation, reducing side products .

- Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 12 hours under conventional heating) .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted furan-2-carbonyl chloride, enhancing purity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess binding stability to targets like CYP450 enzymes .

- ADMET Prediction Tools :

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the furan ring’s role in off-target effects using CRISPR-edited cell models .

- In Vivo Toxicity : Assess hepatotoxicity risks via rodent models, focusing on furan metabolite accumulation .

- Crystallography : Solve co-crystal structures with Kinase X to guide rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.